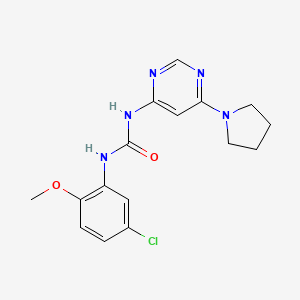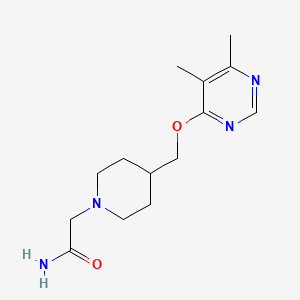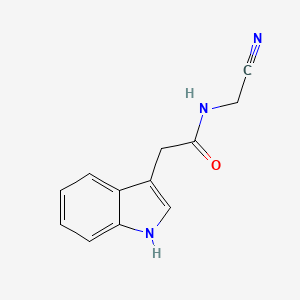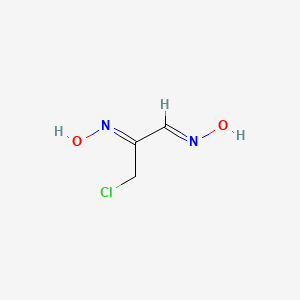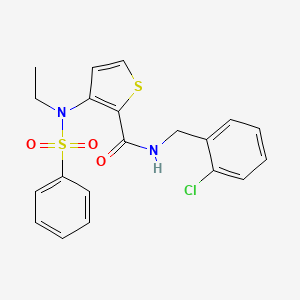
N-(2-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O3S2 and its molecular weight is 434.95. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Researchers have developed various derivatives related to N-(2-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide, focusing on their synthesis and the assessment of antimicrobial activities. For instance, derivatives of tetrahydrobenzothiophenes grafted with highly functionalized β-lactam and thiazolidine have shown significant activities against bacterial and fungal strains. The structure-activity relationships of these compounds have been established through various analytical methods, highlighting their potential as antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Heterocyclic Synthesis for Antibiotic Development
The synthesis of new antibiotic and antibacterial drugs utilizing thiophene-2-carboxamide derivatives has been a point of interest. Through reactions with various agents, researchers aim to develop novel compounds with enhanced biological activity against both Gram-positive and Gram-negative bacteria. This approach underscores the versatility of thiophene-2-carboxamide derivatives in drug discovery and the potential for creating new therapeutic agents (Ahmed, 2007).
Inhibition of Carbonic Anhydrases
The study of aromatic sulfonamide inhibitors of carbonic anhydrases highlights another significant application. Compounds with varying degrees of inhibitory activity against different carbonic anhydrase isoenzymes have been synthesized and evaluated. These studies not only contribute to our understanding of enzyme inhibition but also pave the way for the development of targeted therapies for conditions where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).
Cardiac Electrophysiological Activities
Research into N-substituted benzamide and benzene-sulfonamides has explored their potential as selective class III agents for cardiac electrophysiological activity. These studies offer insights into the molecular mechanisms underlying their efficacy and provide a foundation for developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Green Synthesis Approaches
The adoption of green chemistry principles in the synthesis of thiophene derivatives represents an important step forward in sustainable chemical research. For example, the four-component Gewald reaction under organocatalyzed aqueous conditions for the formation of 2-amino-3-carboxamide derivatives of thiophene exemplifies an efficient and environmentally friendly methodology (Abaee & Cheraghi, 2013).
Propiedades
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-[(2-chlorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-2-23(28(25,26)16-9-4-3-5-10-16)18-12-13-27-19(18)20(24)22-14-15-8-6-7-11-17(15)21/h3-13H,2,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLALUCOAAAHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
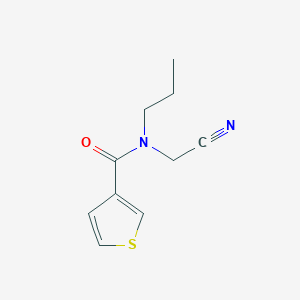
![7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2891062.png)

![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2891065.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2891067.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2891069.png)



